1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two phenylhydrazinyl groups attached to a pyrrole-2,5-dione core, which is further connected through a 1,3-phenylene linkage. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] typically involves the reaction of 1,3-phenylenediamine with maleic anhydride to form the intermediate 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione). This intermediate is then reacted with phenylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione].
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] involves its interaction with various molecular targets and pathways. The compound’s hydrazinyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects, such as generating reactive oxygen species that can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione): Lacks the phenylhydrazinyl groups, making it less reactive in certain biological contexts.
1,1’-(1,4-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]: Similar structure but with a different phenylene linkage, which can affect its chemical and biological properties.
1,1’-(1,3-Phenylene)bis[3-(2-methylhydrazinyl)-1H-pyrrole-2,5-dione]:
Uniqueness
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] is unique due to its specific combination of phenylhydrazinyl groups and 1,3-phenylene linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
398509-09-6 |
---|---|
Formule moléculaire |
C26H20N6O4 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
1-[3-(2,5-dihydroxy-3-phenyldiazenylpyrrol-1-yl)phenyl]-3-phenyldiazenylpyrrole-2,5-diol |
InChI |
InChI=1S/C26H20N6O4/c33-23-15-21(29-27-17-8-3-1-4-9-17)25(35)31(23)19-12-7-13-20(14-19)32-24(34)16-22(26(32)36)30-28-18-10-5-2-6-11-18/h1-16,33-36H |
Clé InChI |
UMIYYODHNMBZAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(N(C(=C2)O)C3=CC(=CC=C3)N4C(=CC(=C4O)N=NC5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.